2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione can be achieved through a multicomponent reaction involving aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . This reaction is typically carried out under microwave irradiation, which provides a catalyst-free and additive-free environment, resulting in high yields and short reaction times .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyrimidines .
Scientific Research Applications
2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like tyrosyl DNA phosphodiesterase 2, epidermal growth factor receptor kinase, and lysine-specific histone demethylase 1 . These interactions lead to the modulation of cellular processes, resulting in its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but with different substituents, leading to variations in biological activity.
1,2,4-triazolo[1,5-a]pyridine: Another related compound with a different ring structure, exhibiting distinct biological properties.
Uniqueness
2-(methylsulfanyl)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other triazolopyrimidines .
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenyl-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione |
InChI |
InChI=1S/C12H10N4O2S/c1-19-12-14-11-13-9(17)8(10(18)16(11)15-12)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,13,14,15,17) |
InChI Key |
OPLZUUQKCVRFGG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=O)C(C(=O)NC2=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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